Fluciclovine (18F)

Übersicht

Beschreibung

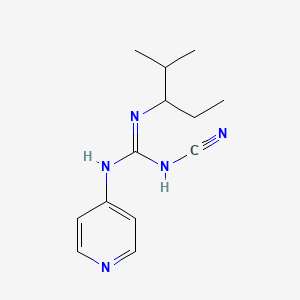

Fluciclovine (18F), also known as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3 [18F] FACBC), or as Axumin (brand name), is a diagnostic agent indicated for positron emission tomography (PET) imaging in men with suspected prostate cancer recurrence based on elevated prostate specific antigen (PSA) levels .

Synthesis Analysis

The synthetic route of Fluciclovine (18F) involves several steps: transfer of [18F]fluoride to the reaction vessel, drying of eluent with high levels of Kryptofix, nucleophilic substitution of a triflate group in acetonitrile, alkaline deprotection of ethyl protection group on a solid phase, acid deprotection of BOC protection group, and purification, neutralization, and formulation . The automated synthesis for [18F]fluciclovine resulted in synthesis yield of 45-50% (non-decay corrected) with a total synthesis time of 45 minutes .Molecular Structure Analysis

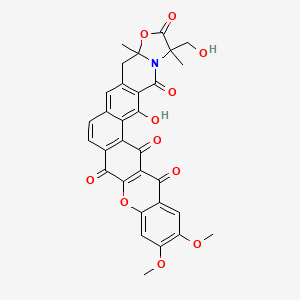

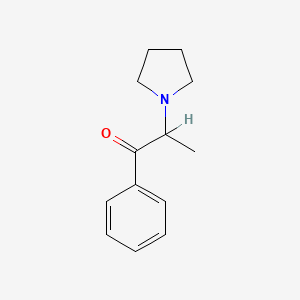

Fluciclovine (18F) is a member of the class of cyclobutanes that carries a carboxy, amino, and ((18)F)fluoro groups at positions 1, 1, and 3, respectively . It has a molar mass of 132.12 g/mol .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Fluciclovine (18F) includes a nucleophilic attack of 18 F-fluoride on a triflate precursor, followed by deprotection with HCl and purification using solid phase extraction cartridges .Physical And Chemical Properties Analysis

Fluciclovine (18F) is a synthetic amino acid PET imaging agent labeled with F 18 with a molecular weight of 132 . It is recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .Wissenschaftliche Forschungsanwendungen

1. Detection and Localization in Prostate Cancer

Fluciclovine (18F) is extensively used for detecting and localizing biochemically recurrent prostate cancer. It is particularly effective in patients who have undergone primary curative treatment but show signs of recurrence based on elevated prostate-specific antigen levels. Studies have demonstrated its efficacy in identifying both local and distant recurrent prostate cancer lesions, significantly impacting clinical decision-making and treatment strategies (Balážová, Černý, & Vyškovský, 2020), (Zanoni et al., 2017), (Chau, Gardiner, Colletti, & Jadvar, 2018).

2. Breast Cancer Assessment

Fluciclovine (18F) has also shown potential in the assessment of breast cancer. Studies suggest its utility in evaluating invasive ductal and lobular breast cancers, particularly in assessing the response to neoadjuvant therapy and in detecting extraaxillary nodal metastases. Its unique properties make it a promising tool for imaging and managing breast cancer (Ulaner et al., 2017), (McConathy, 2016).

3. Neuroendocrine and Other Tumor Types

Fluciclovine (18F) has been incidentally found to accumulate in various tumor types beyond prostate and breast cancer, including neuroendocrine tumors. These findings expand the potential diagnostic applications of Fluciclovine (18F) in oncology (Balážová, Černý, & Vyškovský, 2020), (Meka, Wankhar, Ojili, & Batchala, 2021).

4. Gliomas/Glioblastomas Imaging

Fluciclovine (18F) is being explored for its potential role in brain tumors, such as gliomas and glioblastomas. Preliminary studies indicate that it could be particularly useful in defining tumor extent, volumes, and identifying satellite lesions, offering a new avenue for the diagnostic evaluation of these challenging tumors (Albano et al., 2019).

5. Bone Metastases Detection

Fluciclovine (18F) is useful in detecting bone metastases in patients with prostate cancer. It can detect early bone marrow involvement, particularly in patients with biochemical recurrence of prostate cancer who have negative prior bone-specific imaging findings. This application is critical for accurate staging and treatment planning (Chau, Gardiner, Colletti, & Jadvar, 2018), (Oka et al., 2017).

Wirkmechanismus

Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone-sensitive cells . It is recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .

Safety and Hazards

Adverse reactions were reported in ≤1% of subjects during clinical studies with Axumin. The most common adverse reactions were injection site pain, injection site erythema, and dysgeusia . Image interpretation errors can occur with Axumin PET imaging. A negative image does not rule out recurrent prostate cancer and a positive image does not confirm its presence . Hypersensitivity reactions, including anaphylaxis, may occur in patients who receive Axumin .

Zukünftige Richtungen

Fluciclovine F 18 injection is used to help diagnose recurrent prostate cancer. It is used for a procedure called positron emission tomography (PET) scan to detect tumors . The management of biochemically recurrent prostate cancer after local therapy is an evolving standard of care and new direction .

Eigenschaften

IUPAC Name |

1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDWGYJNHZKQW-KWCOIAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC1(C(=O)O)N)[18F] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027796 | |

| Record name | Fluciclovine (18F) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100ºC | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The activity of LAT1 gets increased in acidic pH, condition that is developed intra-tumorally at certain size. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone sensitive cells. | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Fluciclovine (18F) | |

CAS RN |

222727-39-1 | |

| Record name | Fluciclovine F18 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluciclovine (18F) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCICLOVINE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

0ºC | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)

![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)

![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)